molecular formula C18H30N2 B14632759 Dispiro(cyclohexane-1,2'(3'H)-quinazoline-4'(4'aH),1''-cyclohexane), 5',6',7',8'-tetrahydro- CAS No. 53378-71-5

Dispiro(cyclohexane-1,2'(3'H)-quinazoline-4'(4'aH),1''-cyclohexane), 5',6',7',8'-tetrahydro-

Cat. No.: B14632759
CAS No.: 53378-71-5
M. Wt: 274.4 g/mol
InChI Key: SGXQCZNWVQHZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- is a complex organic compound featuring a dispiro structure. This compound is characterized by the presence of two cyclohexane rings and a quinazoline moiety, which are connected through spiro linkages. The tetrahydro designation indicates the presence of hydrogen atoms saturating the quinazoline ring, making it a fully hydrogenated derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the quinazoline ring through cyclization of appropriate precursors.

    Spiro Linkage Formation: Introduction of spiro linkages by reacting cyclohexane derivatives with the quinazoline intermediate.

    Hydrogenation: Saturation of the quinazoline ring using hydrogenation reactions under specific conditions (e.g., using palladium on carbon as a catalyst).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing purification methods such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can further hydrogenate any unsaturated bonds present in the molecule.

    Substitution: The compound can undergo substitution reactions where specific hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Fully hydrogenated derivatives of the compound.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity in biological systems.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’'-cyclohexane) Derivatives: Compounds with similar dispiro structures but different substituents.

    Quinazoline Derivatives: Compounds containing the quinazoline moiety with various functional groups.

    Spiro Compounds: Other spiro compounds with different ring systems.

Uniqueness

Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- is unique due to its specific dispiro structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing novel compounds with tailored properties for specific applications.

Properties

CAS No.

53378-71-5

Molecular Formula

C18H30N2

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C18H30N2/c1-5-11-17(12-6-1)15-9-3-4-10-16(15)19-18(20-17)13-7-2-8-14-18/h15,20H,1-14H2

InChI Key

SGXQCZNWVQHZMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3CCCCC3=NC4(N2)CCCCC4

physical_description

Liquid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.